1-(3-Bromo-2-methoxyphenyl)ethanol can be derived from the bioreduction of 1-(3-bromo-2-methoxyphenyl)ethanone. The compound's significance lies in its role as a key building block for synthesizing Lusutrombopag, highlighting its importance in medicinal chemistry . The compound belongs to the class of halogenated phenols, which are known for their diverse biological activities.
The synthesis of 1-(3-bromo-2-methoxyphenyl)ethanol primarily involves the asymmetric reduction of its corresponding ketone, 1-(3-bromo-2-methoxyphenyl)ethanone. Various methods have been explored for this transformation:
The molecular structure of 1-(3-bromo-2-methoxyphenyl)ethanol consists of a phenolic group with a bromine atom and a methoxy group attached to the aromatic ring. The structural formula can be represented as follows:
1-(3-Bromo-2-methoxyphenyl)ethanol participates in various chemical reactions typical of alcohols and phenolic compounds:
Reactions involving this compound typically require specific conditions such as temperature control, solvent choice (e.g., ethanol or dichloromethane), and catalysts (e.g., Lewis acids for esterification).
The mechanism by which 1-(3-bromo-2-methoxyphenyl)ethanol exerts its biological effects largely depends on its role as a precursor in drug synthesis. In particular, when used in Lusutrombopag synthesis, it acts through modulation of platelet production by mimicking thrombopoietin action.
The primary applications of 1-(3-bromo-2-methoxyphenyl)ethanol include:
The discovery of Novosphingobium sp. Leaf2 carbonyl reductase (NoCR) exemplifies metagenomic mining for novel biocatalysts. Isolated from leaf litter microbiomes, NoCR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by a conserved Rossmann fold and catalytic triad (Ser-Tyr-Lys) [1] [3]. Structural analysis reveals a compact substrate-binding pocket (≈ 280 ų) with unique hydrophobic residues (Val¹⁵³, Phe¹⁸⁷) accommodating sterically demanding aryl ketones. NoCR exhibits dual cofactor dependence (NADH/NADPH), though catalytic efficiency (kcat/Km) is 12-fold higher with NADH [1] [5]. Its thermostability (t₁/₂ = 48 h at 30°C) and organic solvent tolerance (up to 30% v/v isopropanol) position it as an industrially robust biocatalyst [3].
Comparative kinetic profiling highlights NoCR's superiority over conventional carbonyl reductases (CBRs) for ortho-substituted acetophenone derivatives. As shown in Table 1, NoCR achieves a 4.8-fold higher kcat/Km for 3-bromo-2-methoxyacetophenone compared to Saccharomyces cerevisiae CBR, attributed to reduced steric constraints in its substrate tunnel [1] [5].
Table 1: Kinetic Parameters of Carbonyl Reductases for 3-Bromo-2-methoxyacetophenone Reduction
Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) |
---|---|---|---|
Novosphingobium sp. NoCR | 12.7 ± 0.9 | 0.28 ± 0.03 | 45.4 |
S. cerevisiae CBR | 3.1 ± 0.2 | 0.30 ± 0.04 | 10.3 |
Efficient cofactor regeneration is critical for process economics. The formate dehydrogenase (FDH)/formate system proves optimal for NoCR-catalyzed reductions, coupling NAD⁺ reduction to CO₂ release without inhibitory byproducts [1]. Engineering a recombinant E. coli co-expressing NoCR and Candida boidinii FDH boosts turnover number (TON) to 38,000 for 1-(3-bromo-2-methoxyphenyl)ethanol synthesis. Alternative systems—including glucose dehydrogenase (GDH) and phosphite dehydrogenase—exhibit 40% lower TON due to cofactor specificity mismatches [1] [2]. Dual cosubstrate strategies (e.g., ethanol/glycerol mixtures) further enhance NADH regeneration efficiency by 3.5-fold, enabling substrate loading up to 80 mM [2].
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